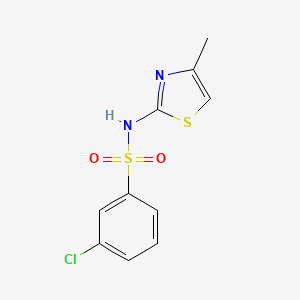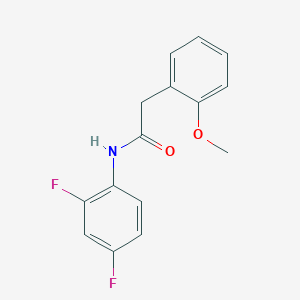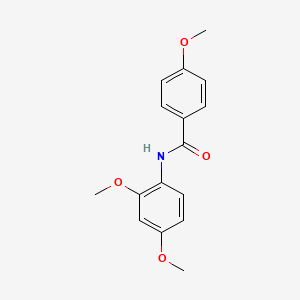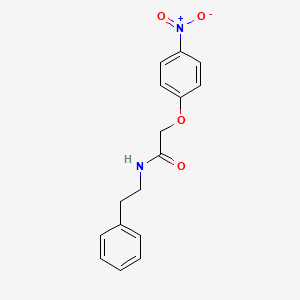![molecular formula C16H19NO4 B6141454 N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” is a compound that belongs to the class of coumarins . It has a molecular formula of C16H19NO4 . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound includes a coumarin core, which is a benzopyrone structure, and an acetamide group . The compound has an average mass of 289.326 Da and a monoisotopic mass of 289.131409 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions, particularly with organic halides, to form new compounds . These reactions have been used to synthesize a number of new coumarin derivatives .作用機序
Target of Action
Similar compounds have been shown to exhibit significant inhibitory activity against bacterial strains , suggesting that bacterial proteins could be potential targets.
Mode of Action
It’s worth noting that coumarin derivatives have been found to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it’s plausible that the compound could interfere with the DNA replication pathway in bacteria by inhibiting the DNA gyrase enzyme.
Result of Action
Similar compounds have been found to exert significant inhibitory activity against the growth of bacterial strains . This suggests that the compound might have a similar effect, potentially leading to the death of bacterial cells.
実験室実験の利点と制限
One advantage of using N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its high selectivity for certain metal ions. This makes it a useful tool for studying metal ion homeostasis in cells. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One potential direction is the development of new fluorescent probes based on this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of oxidative stress-related diseases. Finally, the use of this compound in the study of metal ion homeostasis in cells should be further explored.
合成法
The synthesis of N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves the reaction of 4-methyl-7-hydroxycoumarin with diethyl oxalate in the presence of sodium ethoxide. This reaction produces this compound as a white solid, which can be purified through recrystallization.
科学的研究の応用
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and iron, which makes it a useful tool for studying metal ion homeostasis in cells.
生化学分析
Biochemical Properties
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been found to exert significant inhibitory activity against the growth of tested bacterial strains This suggests that it interacts with certain enzymes, proteins, and other biomolecules in these organisms
Cellular Effects
Given its antimicrobial activity , it likely influences cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert antimicrobial activity , suggesting that it may bind to certain biomolecules in bacteria, inhibit or activate enzymes, and induce changes in gene expression
特性
IUPAC Name |
N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)15(18)10-20-12-6-7-13-11(3)8-16(19)21-14(13)9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGPRXZKLCNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)


